

In-Depth Technical Guide: CNV1014802 for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Raxatrigine	
Cat. No.:	B1684372	Get Quote

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Abstract

CNV1014802, also known as vixotrigine, is a state- and use-dependent sodium channel blocker that has demonstrated significant potential in the treatment of neuropathic pain. With a preferential affinity for the inactivated state of the Nav1.7 sodium channel subtype, CNV1014802 offers a targeted approach to mitigating the hyperexcitability of neurons implicated in chronic pain states. This technical guide provides a comprehensive overview of CNV1014802, consolidating key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for neuropathic pain.

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Existing treatments often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain signaling pathways, with genetic validation from human pain disorders underscoring its importance. CNV1014802 is a novel small molecule designed to selectively inhibit Nav1.7, offering a promising avenue for the development of more effective and better-tolerated analgesics. This guide will delve into the technical details of CNV1014802's pharmacology, and its evaluation in

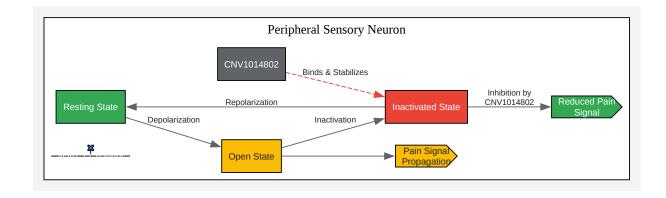


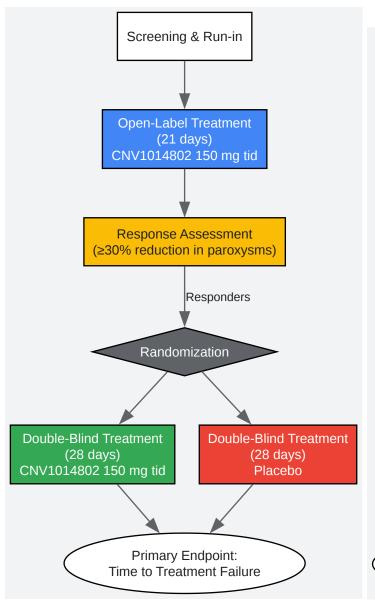
both preclinical models and clinical trials for neuropathic pain indications such as trigeminal neuralgia and lumbosacral radiculopathy.

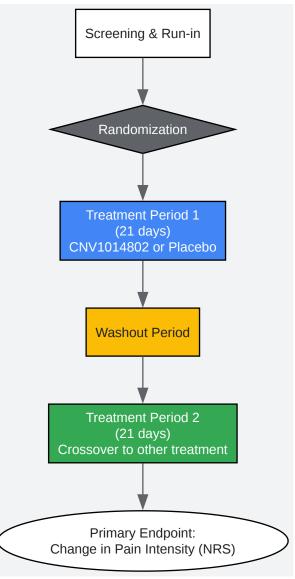
Mechanism of Action: State-Dependent Blockade of Nav1.7

CNV1014802 exerts its analgesic effect through the targeted modulation of voltage-gated sodium channels, particularly the Nav1.7 subtype, which is predominantly expressed in peripheral sensory neurons. Its mechanism is characterized by state- and use-dependency, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This mode of action is crucial for its therapeutic window, as it allows for the selective inhibition of neurons that are pathologically hyperexcitable—a hallmark of neuropathic pain—while having a lesser effect on neurons firing at normal physiological frequencies. By stabilizing the inactivated state, CNV1014802 reduces the number of available channels that can open in response to depolarization, thereby dampening the propagation of pain signals.











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 To cite this document: BenchChem. [In-Depth Technical Guide: CNV1014802 for Neuropathic Pain Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684372#cnv1014802-for-neuropathic-pain-research]

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